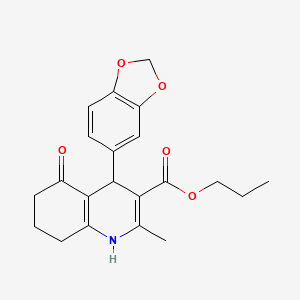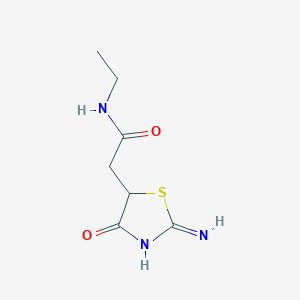![molecular formula C24H30N2O5S B12496225 3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B12496225.png)
3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[44]nonane-1,6-dione is a complex organic compound with a unique structure that includes a spirocyclic nonane core, a thiazole ring, and various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione involves multiple steps, including the formation of the spirocyclic nonane core, the introduction of the thiazole ring, and the attachment of the various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where its unique structure and functional groups may offer advantages.
Industry: It may find use in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism by which 3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved would require detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic nonanes, thiazole-containing molecules, and compounds with similar functional groups. Examples include:
- 1-Methyl-4-[(3-methylbutoxy)methyl]benzene
- 3-Methyl-8-{[3-(4-morpholinyl)propyl]amino}-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 3-Methyl-8-[(3-methylbutoxy)methyl]-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[44]nonane-1,6-dione lies in its specific combination of structural features, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H30N2O5S |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
3-methyl-3-[2-(4-methylanilino)-1,3-thiazol-4-yl]-8-(3-methylbutoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C24H30N2O5S/c1-15(2)9-10-29-12-18-11-24(20(27)30-18)14-23(4,31-21(24)28)19-13-32-22(26-19)25-17-7-5-16(3)6-8-17/h5-8,13,15,18H,9-12,14H2,1-4H3,(H,25,26) |
Clé InChI |
UCGGSVLCPHAVNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3(CC4(CC(OC4=O)COCCC(C)C)C(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole](/img/structure/B12496151.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![N-{4-[(3-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B12496174.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)](/img/structure/B12496196.png)


![Diethyl 5-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12496207.png)
![9H-Fluoren-9-ylmethyl N-[1-hydroxy-3-(1H-indol-3-YL)propan-2-YL]carbamate](/img/structure/B12496212.png)
![Methyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496220.png)
![4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B12496224.png)
